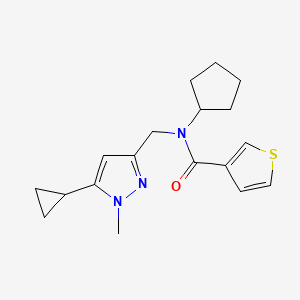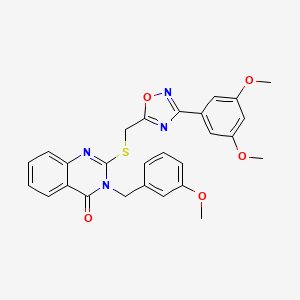![molecular formula C9H18ClNO4 B2486252 Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride CAS No. 461393-45-3](/img/structure/B2486252.png)
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride, also known as MMMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMMPH is a derivative of methyl malonic acid and has a molecular formula of C9H17NO5.HCl. In
科学的研究の応用
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agriculture. This compound has been used as a building block in the synthesis of various organic compounds, including chiral nonracemic β-amino acid derivatives and chiral α-amino acid derivatives. This compound has also been studied for its potential use as a pharmaceutical intermediate for the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, this compound has been studied for its potential use as a plant growth regulator.
作用機序
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride is not well understood. However, it is believed that this compound may act as a competitive inhibitor of certain enzymes in the body. This compound may also interact with certain receptors in the body, although the specific receptors have not been identified.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties. This compound has also been shown to have a positive effect on plant growth and development.
実験室実験の利点と制限
One of the advantages of using Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride in lab experiments is its relatively simple synthesis method. This compound can be synthesized using relatively inexpensive reagents and equipment. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the identification of the specific receptors and enzymes that this compound interacts with in the body. This could lead to the development of new drugs that target these receptors and enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
合成法
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride can be synthesized through a multistep process that involves the reaction of methyl malonic acid with various reagents. One of the most common methods for synthesizing this compound is through the reaction of methyl malonic acid with methylamine and acetic anhydride. The resulting product is then treated with hydrogen chloride to produce this compound hydrochloride. Other methods for synthesizing this compound include the reaction of methyl malonic acid with dimethylamine and chloroacetyl chloride or the reaction of methyl malonic acid with methylamine and ethyl chloroformate.
特性
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(6-4-8(11)13-2)7-5-9(12)14-3;/h4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPIZXQPSYGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
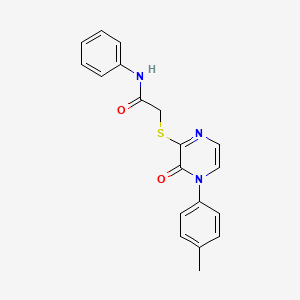
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
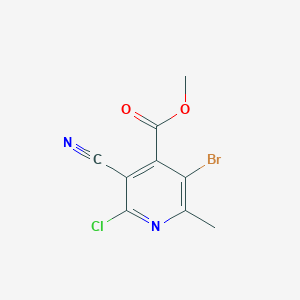
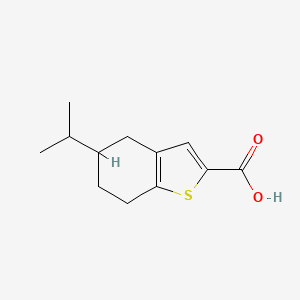
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)
![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)
![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)
![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)
